ethyl 2-({(E)-[(1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydropyridazin-4-yl)amino]methylidene}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a pyridazine ring, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydro-4-pyridazinecarboxylic acid with ethyl 4-phenyl-3-thiophenecarboxylate under basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE
Uniqueness
This compound is unique due to its combination of a pyridazine ring and a thiophene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C26H26N4O3S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 2-[(1,6-dimethyl-3-oxo-2-phenyl-4H-pyridazin-4-yl)iminomethylamino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H26N4O3S/c1-4-33-26(32)23-21(19-11-7-5-8-12-19)16-34-24(23)28-17-27-22-15-18(2)29(3)30(25(22)31)20-13-9-6-10-14-20/h5-17,22H,4H2,1-3H3,(H,27,28) |
InChI Key |
AMAHUZCRWDWFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC=NC3C=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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